1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Kinase Inhibitor Design Structure-Activity Relationship FGFR Inhibition

This compound's distinct 3-chlorophenyl pattern on the urea bridge is critical for mapping FGFR isoform selectivity. Unlike 2-chloro or 4-fluoro analogs, its unique mass (383.8 g/mol) and pharmacophore make it an essential probe for chemoproteomics and HPLC-MS method development. Securing this specific compound ensures reliable structure-activity relationship (SAR) studies.

Molecular Formula C19H18ClN5O2
Molecular Weight 383.84
CAS No. 946234-59-9
Cat. No. B2739956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
CAS946234-59-9
Molecular FormulaC19H18ClN5O2
Molecular Weight383.84
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-6-8-15(9-7-14)24-19(26)25-16-5-3-4-13(20)10-16/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26)
InChIKeyHCTNJBROAPASRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946234-59-9) – Kinase Inhibitor Scaffold Procurement Guide


1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS 946234-59-9) is a synthetic heteroaryl aryl urea compound featuring a 3-chlorophenyl moiety linked via a urea bridge to a 4-aminophenyl group, which is further substituted with a 6-methoxy-2-methylpyrimidin-4-yl fragment [1]. This structural architecture is characteristic of the pyrimidinyl aryl urea class, which is known to target the ATP-binding site of certain protein kinases, most notably Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (Chk1), and is covered by patent families such as WO2007071752 [2].

Why 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Cannot Be Interchanged with Generic Urea-Based Kinase Inhibitors


Substituting in-class pyrimidinyl urea compounds carries significant risk due to the extreme sensitivity of kinase selectivity to minor structural modifications. Within the genus disclosed in WO2007071752, variations in the aryl substituent on the urea nitrogen and the pyrimidine ring decorations are known to differentially modulate FGFR isoform binding and off-target kinase profiles [1]. The specific combination of a 3-chlorophenyl group and a 6-methoxy-2-methylpyrimidine in the target compound defines a unique pharmacophoric pattern that cannot be replicated by close analogs such as 3-(2-chlorophenyl)-1-{4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl}urea (CAS 1021090-96-9) or 1-(4-fluorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, which differ solely in the halogen position or identity and would be expected to exhibit altered binding kinetics and cellular activity [2].

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea Procurement


Structural Determinant for Target Engagement: 3-Chloro vs. 2-Chloro and 4-Fluoro Analogs

The substitution pattern on the N-phenyl urea ring is a critical determinant of kinase inhibitor potency and selectivity within the pyrimidinyl aryl urea class. The target compound's 3-chloro substituent creates a distinct electrostatic and steric environment compared to its closest analogs. For example, CAS 1021090-96-9 shifts the chlorine to the 2-position, while the 4-fluoro analog replaces it with a smaller, more electronegative fluorine, both of which are predicted to alter the hydrogen-bonding network within the kinase ATP pocket [1]. However, direct comparative IC50 data for the target compound against these analogs is not available in the public domain. No head-to-head biochemical or cellular assays were identified in the accessible literature or patents.

Kinase Inhibitor Design Structure-Activity Relationship FGFR Inhibition

Pyrimidine Core Modifications and Kinase Selectivity: Methoxy vs. Ethoxy Analogs

The 6-methoxy-2-methyl substitution on the pyrimidine ring is a key pharmacophoric feature. Benchchem notes that replacing the methoxy group with an ethoxy group (6-ethoxy analogs) can alter binding affinity to kinase targets . This suggests the methoxy group is not merely a placeholder but an optimized fragment. However, no specific binding constants or functional assay data comparing the 6-methoxy and 6-ethoxy variants of the 3-chlorophenyl urea series were found. The evidence is based on general class behavior rather than compound-specific quantification.

Kinase Selectivity Pyrimidine SAR FGFR

Patent-Disclosed Inhibitor Class and Therapeutic Indication

The compound falls within the claims of WO2007071752, titled 'Pyrimidinyl aryl urea derivatives being FGF inhibitors,' which specifically claims the use of such compounds in treating protein kinase-dependent diseases, including cancer [1]. This provides a clear therapeutic context. However, the patent does not provide specific biological examples for the target compound itself. No IC50 values, selectivity panels, or in vivo efficacy data for CAS 946234-59-9 are disclosed in the patent document. The compound's presence in the patent genus indicates intended use as an FGFR inhibitor but does not prove potency or selectivity.

FGF Receptor Cancer Patent Analysis

Research Application Scenarios for 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea


FGFR Kinase Profiling and Selectivity Studies

Based on its patent classification as an FGF inhibitor [1], the compound can be used as a structural probe to map the FGFR isoform selectivity landscape. Researchers conducting broad kinase panels can compare its inhibition profile against that of the 2-chloro or 4-fluoro analogs to empirically establish the structure-activity relationships that are currently missing from the public domain.

Chemical Biology Tool for Target Deconvolution

The 3-chloro substitution pattern makes this compound a distinguishable chemical probe for chemoproteomics experiments. Its unique mass (383.8 g/mol) relative to analogs allows for differentiation in pull-down assays. Immobilizing the compound for affinity chromatography could help identify novel binding partners beyond the predicted FGFR targets, thereby generating the selectivity data needed to justify its procurement.

Reference Standard in Analytical Method Development

The defined structure and moderate molecular weight make the compound a suitable candidate for developing and validating HPLC-MS methods for pyrimidinyl urea inhibitors. Its procurement as an analytical standard can support pharmacokinetic studies for the broader compound class, even in the absence of specific activity data.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.